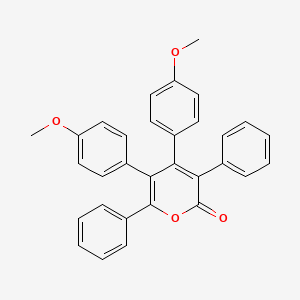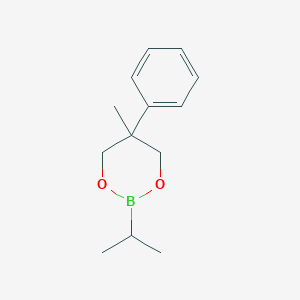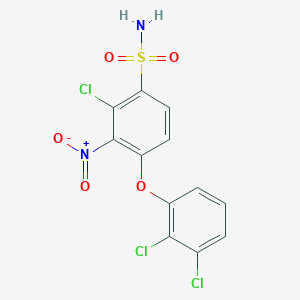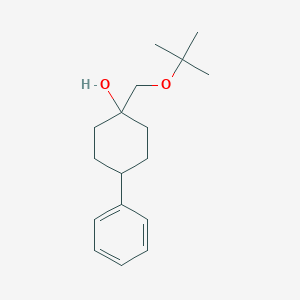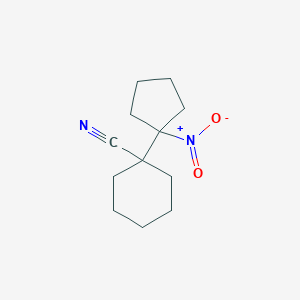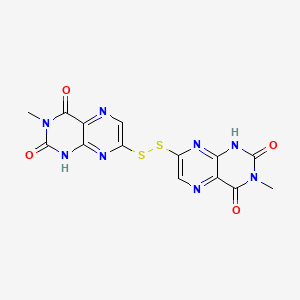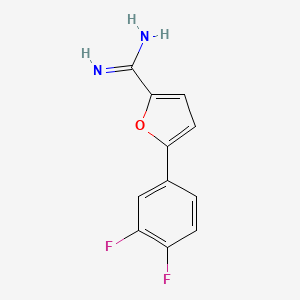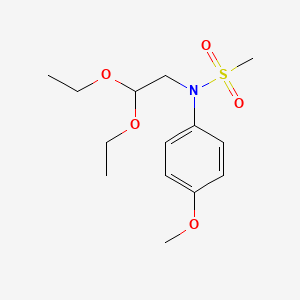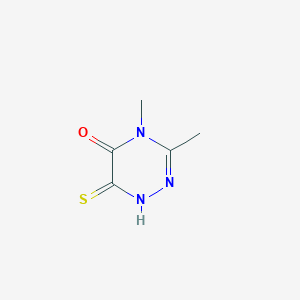![molecular formula C7H17BrN2O2S B14397486 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide CAS No. 87975-30-2](/img/structure/B14397486.png)
1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide is an organic compound with a complex structure It contains a bromine atom, an ethyl group, an isopropyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of an appropriate amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group.
2-Bromoethanol: Contains a bromine atom and an ethyl group.
1-Bromo-2-ethoxyethane: Contains a bromine atom and an ethoxy group.
Uniqueness
1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
87975-30-2 |
|---|---|
Molecular Formula |
C7H17BrN2O2S |
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-bromo-N-ethyl-2-(propan-2-ylamino)ethanesulfonamide |
InChI |
InChI=1S/C7H17BrN2O2S/c1-4-10-13(11,12)7(8)5-9-6(2)3/h6-7,9-10H,4-5H2,1-3H3 |
InChI Key |
ZWWSTYWQRDSSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(CNC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


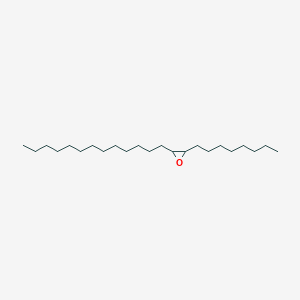
diphenyl-](/img/structure/B14397419.png)
